5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide is a compound with significant biological properties and potential implications in various fields of research and industry. It is known for its unique structure, which includes a thiophene ring, a sulfonamide group, and a cyclopropyl group, contributing to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of the appropriate amine.
Cyclopropyl Group Addition: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl carbinol to the thiophene sulfonamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological receptors . The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide is unique due to its combination of a sulfonamide group, a cyclopropyl group, and a thiophene ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S2/c11-9-3-4-10(16-9)17(14,15)12-6-5-8(13)7-1-2-7/h3-4,7-8,12-13H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTIWRZVTIWIKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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